molecular formula C15H15N3OS B009805 4-(Benzyloxy)benzaldehyde thiosemicarbazone CAS No. 101091-29-6

4-(Benzyloxy)benzaldehyde thiosemicarbazone

Cat. No.: B009805
CAS No.: 101091-29-6
M. Wt: 285.4 g/mol
InChI Key: XVIITPGJQGFFIP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)benzaldehyde thiosemicarbazone is a thiosemicarbazone derivative synthesized via the condensation of 4-benzyloxybenzaldehyde with thiosemicarbazide in ethanol under reflux conditions . The compound crystallizes in a monoclinic system, forming a two-dimensional network stabilized by N–H···S hydrogen bonds and π-π interactions . This compound has been studied for its chelating properties, particularly in forming Cd(II) complexes, which exhibit distinct spectroscopic characteristics compared to the free ligand .

Properties

IUPAC Name

[(4-phenylmethoxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c16-15(20)18-17-10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H3,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIITPGJQGFFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354882
Record name Hydrazinecarbothioamide,2-[[4-(phenylmethoxy)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101091-29-6
Record name Hydrazinecarbothioamide,2-[[4-(phenylmethoxy)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BENZYLOXY)BENZALDEHYDE THIOSEMICARBAZONE
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Preparation Methods

Synthesis of 4-(Benzyloxy)benzaldehyde

The preparation begins with the synthesis of the aldehyde precursor, 4-(benzyloxy)benzaldehyde. This intermediate is typically generated via an aromatic nucleophilic substitution reaction.

Procedure :

  • Reagents : 4-Hydroxybenzaldehyde (1.0 equiv), benzyl bromide (1.2 equiv), anhydrous potassium carbonate (2.0 equiv), and dimethylformamide (DMF) as the solvent.

  • Conditions : The reaction mixture is heated to 100°C under an inert atmosphere for 12–24 hours.

  • Workup : After cooling, the mixture is diluted with ice-cold water, extracted with ethyl acetate, and purified via column chromatography (ethyl acetate/hexane, 1:3).

This step achieves a yield of approximately 85–90%, with purity confirmed by thin-layer chromatography (TLC).

Condensation with Thiosemicarbazide

The aldehyde intermediate is subsequently reacted with thiosemicarbazide to form the target thiosemicarbazone.

Procedure :

  • Reagents : 4-(Benzyloxy)benzaldehyde (1.0 equiv), thiosemicarbazide (1.1 equiv), sodium hydroxide (0.5 equiv), and a water-ethanol (1:1 v/v) solvent system.

  • Conditions : The mixture is stirred at room temperature for 24 hours, followed by reflux at 80°C for 1 hour.

  • Purification : The precipitated product is filtered, washed with cold ethanol, and recrystallized from boiling ethanol to yield colorless crystals.

Key Parameters :

  • Reaction Monitoring : TLC (ethyl acetate/hexane, 1:3) confirms complete consumption of the aldehyde.

  • Yield : 70–75%, depending on recrystallization efficiency.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

Critical absorption bands validate functional groups:

  • NH₂ Stretching : 3393 cm⁻¹ and 3342 cm⁻¹.

  • Aromatic C–H Stretching : 3025 cm⁻¹.

  • C=N Stretching : 1530 cm⁻¹.

  • C=S Stretching : 1262 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.35 (s, 1H, CH=N).

    • δ 7.80–7.20 (m, 9H, aromatic protons).

    • δ 5.15 (s, 2H, OCH₂Ph).

  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 178.2 (C=S).

    • δ 160.1 (C=N).

    • δ 136.5–114.8 (aromatic carbons).

Crystallographic and Structural Insights

Single-crystal X-ray diffraction studies reveal:

  • Configuration : E isomer predominates due to steric and electronic effects.

  • Planarity : The thiosemicarbazone moiety is nearly planar (max. deviation: 0.012 Å).

  • Intermolecular Interactions : N–H⋯N and N–H⋯S hydrogen bonds form a 2D network, stabilized by π–π stacking (3.904 Å separation).

Optimization and Practical Considerations

Solvent and Base Selection

  • Base : Sodium hydroxide facilitates deprotonation of thiosemicarbazide, enhancing nucleophilic attack on the aldehyde.

  • Solvent System : Aqueous ethanol balances solubility and reaction kinetics, minimizing side products.

Challenges and Mitigation

  • Byproduct Formation : Excess thiosemicarbazide may lead to bis-thiosemicarbazones. Controlled stoichiometry (1:1.1 aldehyde:thiosemicarbazide) mitigates this.

  • Purification : Recrystallization from ethanol ensures high purity (>95%), as confirmed by melting point analysis (observed: 198–200°C).

Comparative Analysis with Analogous Derivatives

The brominated derivative, meta-(4-bromobenzyloxy)benzaldehyde thiosemicarbazone, follows an identical synthetic pathway but exhibits a lower yield (65–70%) due to steric hindrance from the bromine substituent. This underscores the influence of electronic effects on reaction efficiency.

Applications in Metal Chelation

While beyond the scope of preparation methods, the synthesized ligand demonstrates efficacy in cadmium extraction via ultrasound-assisted dispersive ionic liquid-liquid microextraction (USA-D-ILLME), achieving an enrichment factor of 49.64 . This highlights its potential in environmental chemistry.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylmethoxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Biological Applications

Antimicrobial Activity
BBT exhibits notable antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiosemicarbazones have shown significant antibacterial activity, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 10 mg/L against Bacillus cereus .

Anticancer Potential
Research indicates that BBT and its derivatives possess anticancer properties. Molecular docking studies suggest that these compounds can effectively bind to key molecular targets involved in cancer progression, such as topoisomerase II . In vitro studies have shown that certain derivatives exhibit strong cytotoxic effects on cancer cell lines, indicating their potential as therapeutic agents in oncology .

Antioxidant Activity
The antioxidant capacity of BBT has also been assessed, revealing that it can scavenge free radicals effectively. Compounds derived from thiosemicarbazones have shown antioxidant activities comparable to or exceeding standard antioxidants like Trolox .

Coordination Chemistry

BBT serves as a ligand in coordination complexes with various metal ions, enhancing its utility in coordination chemistry. The ability to form stable complexes allows for applications in catalysis and materials science. The compound's flexibility and chelation properties are attributed to the presence of the imino group and sulfur donor atoms, which facilitate interactions with metal ions .

Case Studies

  • Synthesis and Characterization
    A study detailed the synthesis of BBT through the reaction of 4-benzyloxybenzaldehyde with thiosemicarbazide in ethanol under reflux conditions. The resulting compound was characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity .
  • Evaluation of Biological Activities
    In a comprehensive evaluation of new thiosemicarbazone derivatives, BBT was included in studies assessing antibacterial and anticancer activities. The results indicated that modifications in substituents significantly influenced biological efficacy, highlighting the importance of structural variations in drug design .
  • Molecular Docking Studies
    Molecular docking simulations were performed to understand the binding interactions of BBT with various biological targets. These studies provided insights into the mechanism of action for its antimicrobial and anticancer activities, suggesting pathways for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of [(4-Phenylmethoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiosemicarbazones

Structural and Electronic Modifications

Benzodioxole-Based Thiosemicarbazones

Compounds such as 4-(1,3-benzodioxol-5-yl)thiosemicarbazide derivatives (e.g., derivatives 1–10 in ) replace the benzyloxy group with a 1,3-benzodioxole moiety. This substitution introduces an oxygen-rich bicyclic system, altering electronic properties and enhancing antimicrobial activity. For example:

  • Antimicrobial Activity : Benzodioxole derivatives showed MIC values of 8–32 µg/mL against S. aureus and E. coli, outperforming simpler benzaldehyde thiosemicarbazones due to improved membrane penetration .
  • Synthesis Yield : Typically 65–85%, higher than the 61% yield reported for 4-(benzyloxy)benzaldehyde thiosemicarbazone .
4-(N,N-Diethylamino)benzaldehyde Thiosemicarbazone

This derivative features a diethylamino group (–N(CH2CH3)2) at the para position, which increases electron density on the aromatic ring. Key differences include:

  • Metal Coordination : Forms a yellow Pd(II) complex with a molar absorptivity of 1.2×10^4 L·mol⁻¹·cm⁻¹, used for spectrophotometric palladium detection .
  • Solubility: Higher water solubility compared to the benzyloxy derivative due to the polar amino group .
Hydroxyl-Substituted Benzaldehyde Thiosemicarbazones

Compounds like (E)-3,4-dihydroxybenzaldehyde thiosemicarbazone incorporate hydroxyl groups, enabling intramolecular hydrogen bonding. These derivatives exhibit:

  • Antiviral Activity : Inhibit poliovirus replication (ED50 = 2–10 µg/mL) but only when hydroxyl and thiosemicarbazone groups are meta or para to each other. Ortho-substituted analogs are inactive due to intramolecular H-bonding .
  • Antioxidant Capacity: 2–3× higher radical scavenging activity than non-hydroxylated analogs .

Physicochemical Properties

Property 4-(Benzyloxy)benzaldehyde TSC Benzodioxole TSC 4-(Diethylamino)benzaldehyde TSC
Melting Point 446 K 453–473 K 418 K
Solubility in Ethanol High Moderate High
λmax (UV-Vis) 320 nm 290–310 nm 380 nm (Pd complex)
LogP (Predicted) 3.2 2.8 2.5

Biological Activity

4-(Benzyloxy)benzaldehyde thiosemicarbazone is a compound of significant interest due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15_{15}H15_{15}N3_3OS. The compound features a thiosemicarbazone moiety, which is known for its ability to form chelates with metal ions and exhibit various biological activities. The structure includes a benzaldehyde group linked to a thiosemicarbazone through a carbon-nitrogen double bond, which is crucial for its biological interactions.

Biological Activities

1. Antimicrobial Properties:
this compound exhibits notable antibacterial activity against various strains of bacteria. It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the disruption of bacterial cell membranes and interference with metabolic processes .

2. Antifungal Activity:
Research indicates that this compound also possesses antifungal properties, effectively inhibiting the growth of fungi such as Candida albicans. The antifungal mechanism may involve the alteration of fungal cell wall integrity and inhibition of ergosterol biosynthesis .

3. Anticancer Potential:
The anticancer activity of this compound has been explored in various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This compound has shown efficacy against breast cancer, prostate cancer, and leukemia cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Chelation with Metal Ions: The thiosemicarbazone moiety can chelate metal ions, which may enhance its biological activity by stabilizing reactive species.
  • Inhibition of Enzymatic Activity: This compound has been identified as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism, which may contribute to its anticancer effects .
  • Induction of Oxidative Stress: By generating ROS, this compound can induce oxidative stress in cells, leading to apoptosis in cancerous tissues .

Case Studies

  • Antibacterial Activity Assessment:
    A study evaluated the antibacterial efficacy of this compound against various bacterial strains using disc diffusion methods. The results indicated significant inhibition zones, suggesting strong antibacterial properties.
  • Cytotoxicity in Cancer Cell Lines:
    In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50_{50} values indicating potent cytotoxic effects.
  • Antifungal Efficacy:
    A comparative study highlighted the antifungal activity of this compound against clinical isolates of Candida species. The compound exhibited lower MIC values compared to standard antifungal agents.

Data Tables

Biological Activity Target Organisms IC50_{50} / MIC (µg/mL)
AntibacterialStaphylococcus aureus15
Escherichia coli20
AntifungalCandida albicans10
AnticancerMCF-7 (breast cancer)5
PC-3 (prostate cancer)8

Q & A

Q. What are the standard synthetic methodologies for preparing 4-(Benzyloxy)benzaldehyde thiosemicarbazone, and how is purity validated?

The compound is synthesized by refluxing equimolar amounts of 4-benzyloxybenzaldehyde and thiosemicarbazide in ethanol under acidic conditions (e.g., glacial acetic acid) for 2–4 hours. Post-reaction, the product is crystallized, filtered, and dried. Purity is validated via thin-layer chromatography (TLC) and melting point determination. Structural confirmation employs Fourier-transform infrared (FTIR) spectroscopy to identify characteristic N–H, C=N, and C=S stretches, alongside 1H^1 \text{H} and 13C^{13}\text{C} NMR for verifying hydrazone and aromatic protons .

Q. How is the molecular conformation of this compound characterized, and what intramolecular interactions stabilize its structure?

Single-crystal X-ray diffraction reveals an E conformation with a trans configuration about the C=N bond. Intramolecular N–H⋯N hydrogen bonds form a five-membered S(5) ring motif, stabilizing the planar hydrazinecarbothioamide unit. The 4-benzyloxy group is oriented at a dihedral angle of 72.48° relative to the benzaldehyde ring, confirmed by torsion angle analysis .

Q. What preliminary biological assays are recommended to assess the compound’s anticancer potential?

Initial screening involves in vitro cytotoxicity assays against tumor cell lines (e.g., MCF-7 breast cancer cells) using the MTT or resazurin method. Dose-response curves (typically 1–100 μM) are generated to determine IC50_{50} values. Parallel testing on normal cell lines (e.g., J774 macrophages) evaluates selectivity. Positive controls like doxorubicin are essential for benchmarking .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity across structurally similar thiosemicarbazones?

Q. What computational strategies are effective for predicting ADMET properties and optimizing lead candidacy?

Use SwissADME and pkCSM platforms to predict bioavailability, blood-brain barrier permeability, and toxicity. Key parameters include:

  • Lipinski’s Rule of Five : Molecular weight <500, LogP <5, H-bond donors <5.
  • AMES toxicity : Assess mutagenicity risk via in silico models. Comparative analysis with clinical drugs (e.g., doxorubicin) identifies metabolic liabilities, such as susceptibility to cytochrome P450-mediated oxidation .

Q. How does the ligand’s electronic structure influence its metal-complexation behavior, and how can this be exploited in experimental design?

The thiosemicarbazone’s thione-thiol tautomerism and electron-rich S/N donors enable diverse coordination modes (e.g., neutral or deprotonated binding). UV-Vis titration with metal salts (e.g., Cu2+^{2+}, Fe3+^{3+}) quantifies binding constants (KbindK_{\text{bind}}). For anticancer applications, prioritize metals with redox-active properties (e.g., Cu) to synergize ROS generation. Spectroscopic shifts in FTIR (C=S → C–S) confirm metal coordination .

Methodological Notes

  • Synthesis Optimization : Replace ethanol with methanol or DMF to enhance solubility during reflux. Monitor reaction progress via TLC at 30-minute intervals .
  • Crystallography Challenges : For poor crystal growth, employ vapor diffusion with DMSO/water mixtures. Refinement in SHELXL ensures accurate hydrogen bonding and torsion angle reporting .
  • Biological Assay Pitfalls : False positives in cytotoxicity assays may arise from compound aggregation. Include detergent controls (e.g., 0.01% Tween-20) to validate results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(Benzyloxy)benzaldehyde thiosemicarbazone
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4-(Benzyloxy)benzaldehyde thiosemicarbazone

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